molecular formula C8H13NO2 B13150608 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one

Katalognummer: B13150608
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: FPRYQYLMBZVOOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one is an organic compound that features a dihydrofuran ring and an ethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one typically involves the following steps:

    Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylamino Group: This step often involves the reaction of the dihydrofuran intermediate with ethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Cyclization Reactions: Utilizing efficient catalysts and optimized reaction conditions to maximize yield.

    Purification Processes: Employing techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one: Similar structure with a methylamino group instead of an ethylamino group.

    1-(4,5-Dihydrofuran-2-yl)-2-(propylamino)ethan-1-one: Similar structure with a propylamino group.

Uniqueness

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one is unique due to its specific combination of the dihydrofuran ring and the ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-(2,3-dihydrofuran-5-yl)-2-(ethylamino)ethanone

InChI

InChI=1S/C8H13NO2/c1-2-9-6-7(10)8-4-3-5-11-8/h4,9H,2-3,5-6H2,1H3

InChI-Schlüssel

FPRYQYLMBZVOOY-UHFFFAOYSA-N

Kanonische SMILES

CCNCC(=O)C1=CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.